molecular formula C15H11BrNNaO3 B587678 Bromfenac-d7 Sodium Sesquihydrate CAS No. 1794937-11-3

Bromfenac-d7 Sodium Sesquihydrate

Cat. No.: B587678
CAS No.: 1794937-11-3
M. Wt: 363.193
InChI Key: HZFGMQJYAFHESD-VEFZIWIXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromfenac-d7 Sodium Sesquihydrate (CAS 1794937-11-3) is a deuterated analog of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) . This compound is designed for use as an internal standard in mass spectrometry-based analytical methods, where its deuterated structure (d7) provides a reliable reference for the accurate quantification of non-labeled Bromfenac in complex biological matrices, thereby improving the precision of pharmacokinetic and metabolic studies . The parent compound, Bromfenac, is a well-characterized NSAID that functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins . Its chemical structure features a bromine atom at the C4 position of the benzoyl ring, which enhances its lipophilicity, facilitates corneal penetration, and increases its potency and duration of anti-inflammatory activity . As a stable isotope-labeled pharmaceutical standard, Bromfenac-d7 is an essential tool for researchers in drug development and analytical chemistry, supporting investigations into the mechanism, distribution, and metabolism of NSAIDs in ocular tissues and other biological systems . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1794937-11-3

Molecular Formula

C15H11BrNNaO3

Molecular Weight

363.193

IUPAC Name

sodium;2-[2-amino-3-(4-bromo-2,3,5,6-tetradeuteriobenzoyl)-4,5,6-trideuteriophenyl]acetate

InChI

InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1/i1D,2D,3D,4D,5D,6D,7D;

InChI Key

HZFGMQJYAFHESD-VEFZIWIXSA-M

SMILES

C1=CC(=C(C(=C1)CC(=O)[O-])N)C(=O)C2=CC=C(C=C2)Br.[Na+]

Synonyms

2-Amino-3-(4-bromobenzoyl)benzeneacetic Acid-d7 Sodium Salt Hydrate; 

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Indoline Precursors

The conventional route begins with 7-(4-bromobenzoyl)indoline as the starting material. This pathway involves four critical stages:

  • Acylation : Introduction of the 4-bromobenzoyl group via Friedel-Crafts acylation.

  • Oxidation : Conversion of indoline to indole using oxidizing agents such as manganese dioxide.

  • Chlorination : Treatment with N-chlorosuccinimide (NCS) in aprotic solvents like dimethylformamide (DMF) to yield a chlorinated intermediate.

  • Hydrolysis : Sequential acid (phosphoric acid) and alkaline (sodium hydroxide) hydrolysis to generate the sodium salt.

Key parameters for the chlorination step include a molar ratio of 1:1.0 (indoline derivative:NCS), reaction temperatures of 30 ± 10°C, and a 1-hour reaction time. The hydrolysis stage employs 60% phosphoric acid at 120°C for 48 hours, achieving a molar ratio of 1:18 between the intermediate and phosphoric acid.

Streamlined Hydrolysis-Recrystallization Method

A patent-pending method simplifies the synthesis by starting from the compound of formula 3 (2-amino-3-(4-bromobenzoyl)phenylacetic acid). This approach involves:

  • Alkaline Hydrolysis : Reacting the acid with 4.0% aqueous sodium hydroxide at 100°C for 1 hour.

  • Salting-Out : Adding sodium chloride or bicarbonate to the filtrate to precipitate the crude sodium salt.

  • Recrystallization : Purification using a water/acetone mixed solvent (1:10 v/v) to achieve >99.8% purity.

This method reduces the number of isolation steps and improves yield (83%) compared to traditional routes.

Critical Analysis of Methodologies

Yield and Purity Comparison

ParameterMulti-Step SynthesisHydrolysis-Recrystallization
Reaction Time 72–96 hours1–24 hours
Overall Yield 65–70%83%
Purity 99.5%99.95%
Key Solvent DMF, Phosphoric AcidWater/Acetone

The streamlined method excels in operational efficiency, reducing reaction time by 70% while achieving higher purity. The use of water/acetone for recrystallization minimizes organic solvent waste, aligning with green chemistry principles.

Deuterium Incorporation Strategies

For bromfenac-d7 sodium sesquihydrate, deuterium is typically introduced at seven positions:

  • Aromatic ring hydrogens : Achieved via deuteration of precursor aryl halides using D₂ gas and palladium catalysts.

  • Acetate methyl group : Incorporation through deuterated acetic acid derivatives during acylation.

Critical challenges include maintaining isotopic purity (>99.5% deuterium) and preventing proton-deuterium exchange during hydrolysis. Patent data suggest using deuterated sodium hydroxide (NaOD) and D₂O in recrystallization steps to preserve isotopic integrity.

Optimization of Recrystallization Conditions

Recrystallization is the linchpin for achieving pharmaceutical-grade purity. The water/acetone system demonstrates superior performance:

Solvent Ratio Optimization

  • 1:10 water/acetone (v/v) : Provides optimal solubility differential, yielding 63.3 g of product with 99.95% purity.

  • Temperature gradient : Dissolution at 70–81°C followed by cooling to 25°C generates uniform crystal morphology.

Washing Protocols

  • Saturated brine wash : Removes residual sodium ions without dissolving the product.

  • Acetone rinse : Eliminates hydrophobic impurities, reducing acetone-soluble contaminants to <0.05%.

Industrial-Scale Production Considerations

Equipment Specifications

  • Reactor Material : Glass-lined steel to prevent sodium hydroxide corrosion.

  • Filtration Systems : Centrifugal filters with 0.2 μm membranes for high-throughput processing.

Quality Control Metrics

  • HPLC Analysis : Retention time 2.16 minutes for main peak; total impurities <0.2%.

  • Isotopic Purity (for d7 variant) : Measured via LC-MS; requires deuterium abundance >99.5% at all seven positions.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₅H₄D₇BrNNaO₃·1.5H₂O
  • Molecular Weight: 390.22 g/mol .
    The parent compound, Bromfenac Sodium Sesquihydrate (C₁₅H₁₁BrNNaO₃·1.5H₂O; MW: 383.17 g/mol), features a bromine atom at the C4 position of the benzoyl ring, enhancing lipophilicity and corneal penetration . Both compounds inhibit cyclooxygenase (COX)-2 with high selectivity, reducing prostaglandin-mediated inflammation .

Comparison with Structural Analogs

Bromfenac Sodium Sesquihydrate vs. Amfenac

  • Structural Difference : Bromfenac contains a bromine atom at the benzoyl ring’s C4 position, whereas amfenac lacks this halogen .
  • Pharmacological Impact :
    • Bromfenac exhibits 3–44× greater potency than amfenac in COX-2 inhibition due to enhanced lipophilicity from bromine, prolonging anti-inflammatory duration .
    • In vivo studies show Bromfenac’s ocular tissue penetration is superior, making it more effective in postoperative inflammation management .

Bromfenac-d7 vs. Non-Deuterated Bromfenac

  • Bioequivalence : Both compounds share identical COX-1/COX-2 inhibitory profiles (IC₅₀: 5.56 nM and 7.45 nM, respectively) .

Pharmacological Comparison with Other NSAIDs

Potency Relative to Zomepirac and Suprofen

  • Analgesic Activity: Bromfenac is 3.7–44× more potent than zomepirac and suprofen in murine models . In dogs, Bromfenac’s nociceptive blockade is 5.8× stronger than zomepirac .

Comparison with Indomethacin

  • Anti-inflammatory Efficacy :
    • Bromfenac is 7.5–20× more potent than indomethacin in suppressing acute inflammation and 3.8× in chronic models .
  • Toxicity Profile :
    • Bromfenac’s gastric toxicity is comparable to indomethacin, but intestinal toxicity is 1.8× higher .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • Bromfenac Sodium Sesquihydrate : Enhanced lipophilicity from bromine facilitates corneal absorption, achieving therapeutic concentrations in aqueous humor .
  • Diclofenac Sodium : Lower lipophilicity than Bromfenac, necessitating higher doses for similar efficacy .
  • Pantoprazole Sodium Sesquihydrate : Unlike Bromfenac, pantoprazole’s sodium sesquihydrate form exhibits poor solubility in supercritical CO₂, requiring specialized formulation techniques .

Metabolic Stability

Data Tables

Table 1: Key Pharmacological Parameters

Compound COX-1 IC₅₀ (nM) COX-2 IC₅₀ (nM) Relative Potency vs. Indomethacin
Bromfenac Sodium 5.56 7.45 7.5–20× (acute)
Bromfenac-d7 Sodium 5.56* 7.45* Equivalent
Indomethacin 18.2 26.8

*Assumed identical to non-deuterated form due to structural similarity.

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP Solubility in Water (mg/mL)
Bromfenac Sodium 383.17 2.9 10.2
Diclofenac Sodium 318.13 1.5 24.7
Zomepirac 333.35 2.1 8.5

Q & A

Q. What are the key structural and functional characteristics of Bromfenac-d7 Sodium Sesquihydrate, and how do they influence its pharmacological activity?

this compound is a deuterated isotopologue of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes. Its molecular formula is C₁₅H₁₂BrNO₃·3/2H₂O·Na, with a molecular weight of 383.17 g/mol . The deuterium substitution at seven positions (d7) is designed to alter metabolic stability, potentially reducing first-pass metabolism and prolonging half-life. The bromine atom at the benzoyl ring enhances lipophilicity, improving corneal penetration and COX-2 inhibition (IC₅₀ = 7.45 nM vs. COX-1 IC₅₀ = 5.56 nM) . Researchers should validate structural integrity using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm deuterium incorporation and hydration state .

Q. How should researchers design in vitro experiments to assess the COX-1/COX-2 selectivity of this compound?

In vitro assays should use recombinant COX-1 and COX-2 enzymes or cell lines (e.g., human platelets for COX-1 and lipopolysaccharide-stimulated monocytes for COX-2). Dose-response curves should be generated with at least six concentrations of Bromfenac-d7, measuring prostaglandin E₂ (PGE₂) production via ELISA. Ensure controls include non-deuterated bromfenac to compare isotopic effects. Data analysis should calculate IC₅₀ values using nonlinear regression models, with statistical significance assessed via ANOVA .

Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Bromfenac-d10) is optimal. Chromatographic separation can be achieved using a C18 column with a mobile phase of acetonitrile and 0.1% formic acid. Validate methods for specificity, linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Include quality controls to address matrix effects .

Q. How can researchers resolve discrepancies in reported molecular weights of Bromfenac Sodium Sesquihydrate (e.g., 383.17 vs. 766.34 g/mol)?

The molecular weight discrepancy arises from differing hydration states and isotopic labeling. This compound (C₁₅H₅D₇BrNO₃·1.5H₂O·Na) has a molecular weight of 383.17 g/mol , while non-deuterated forms with higher hydration may report larger values (e.g., 766.34 g/mol in dimeric or alternative hydrated forms) . Use thermogravimetric analysis (TGA) to quantify water content and confirm stoichiometry .

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for ocular or systemic administration models. Justify sample sizes using power analysis to minimize animal use. For human trials, obtain IRB approval and document informed consent, emphasizing risks of NSAID-related gastrointestinal or renal toxicity .

Advanced Research Questions

Q. How does deuterium substitution in Bromfenac-d7 affect its metabolic stability compared to non-deuterated bromfenac?

Deuterium isotope effects reduce CYP450-mediated metabolism by strengthening C-D bonds, slowing oxidative dehalogenation. Conduct comparative studies using liver microsomes or hepatocytes, quantifying metabolites (e.g., 5-hydroxybromfenac) via LC-MS. Use kinetic isotope effect (KIE) calculations: KIE=kHkD\text{KIE} = \frac{k_H}{k_D}, where kHk_H and kDk_D are metabolic rates for non-deuterated and deuterated forms .

Q. What experimental strategies can address conflicting data on Bromfenac-d7’s ocular bioavailability in preclinical models?

Discrepancies may arise from interspecies differences in corneal permeability or tear turnover. Design cross-species studies (rabbit vs. primate) using radiolabeled Bromfenac-d7. Apply pharmacokinetic modeling (e.g., compartmental analysis) to estimate AUC and t1/2t_{1/2}. Validate findings with microdialysis sampling of aqueous humor .

Q. How can researchers optimize formulation parameters to enhance the stability of this compound in aqueous ophthalmic solutions?

Test buffered solutions (pH 7.4–8.0) with excipients like polyvinyl alcohol or polysorbate 80 to prevent aggregation. Assess stability via accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation products (e.g., hydrolyzed bromfenac) using HPLC. Include chelating agents (EDTA) to mitigate metal-catalyzed oxidation .

Q. What computational approaches predict the isotopic effects of Bromfenac-d7 on COX-2 binding affinity?

Perform molecular dynamics (MD) simulations comparing deuterated and non-deuterated forms. Calculate binding free energies (ΔGbind\Delta G_{\text{bind}}) using MM-PBSA or free energy perturbation (FEP). Validate with surface plasmon resonance (SPR) to measure KDK_D values .

Q. How should researchers integrate contradictory findings from in vitro COX inhibition assays and in vivo anti-inflammatory efficacy studies?

In vitro-in vivo correlation (IVIVC) challenges may stem from protein binding or tissue distribution differences. Conduct plasma protein binding assays (equilibrium dialysis) and measure unbound drug fractions. Use PK/PD modeling to link COX inhibition (% reduction in PGE₂) to efficacy endpoints (e.g., reduction in ocular inflammation scores) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.